2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol

Description

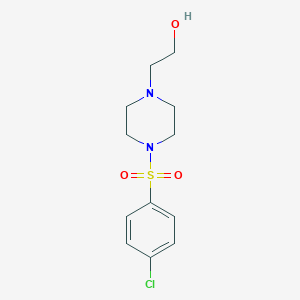

2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol (CAS: 16017-65-5) is a piperazine derivative featuring a 4-chlorophenyl sulfonyl group at the 4-position of the piperazine ring and an ethanol moiety at the 2-position. Its molecular formula is C₁₉H₂₃ClN₂O, with a molecular weight of 330.85 g/mol . Safety data indicate it requires careful handling due to hazards associated with inhalation and skin contact, though specific biological activity data remain unreported in the provided evidence .

Properties

IUPAC Name |

2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O3S/c13-11-1-3-12(4-2-11)19(17,18)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDMFRUBGVKLQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368773 | |

| Record name | 2-[4-(4-Chlorobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16017-65-5 | |

| Record name | 2-[4-(4-Chlorobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-chlorophenylsulfonyl chloride and piperazine.

Formation of Intermediate: The 4-chlorophenylsulfonyl chloride is reacted with piperazine to form the intermediate 4-(4-chlorophenylsulfonyl)piperazine.

Addition of Ethanol Moiety: The intermediate is then reacted with ethylene oxide or ethylene glycol under basic conditions to introduce the ethanol moiety, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

Purification: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the desired product.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.

Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Sulfides, thiols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: Interacting with specific receptors on the cell surface, leading to modulation of cellular signaling pathways.

Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.

Gene Expression: Modulating gene expression and protein synthesis, resulting in changes in cellular function.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The 4-chlorophenyl sulfonyl group in the target compound provides greater stability compared to bromine (in ) or fluorine (in ) variants, which may influence metabolic resistance .

- Solubility: The ethanol group in the target compound enhances water solubility compared to non-polar substituents (e.g., methylsulfanyl in ).

Piperazine-Ethanone Derivatives

Key Observations :

- Reactivity : Chloroacetyl derivatives (e.g., ) are reactive intermediates for further functionalization, unlike the stable sulfonyl group in the target compound.

- Biological Activity: Quinazolinone-linked derivatives () exhibit antimicrobial properties, suggesting that the target compound’s bioactivity could be explored in similar contexts.

Piperazine-Ethanol Derivatives with Arylalkyl Groups

Key Observations :

- Therapeutic Utility : Hydroxyzine’s diphenylmethyl group enables potent antihistamine activity, whereas the target compound’s sulfonyl group may favor different target interactions .

- Structural Similarity: Cetirizine Impurity G shares the ethanol-piperazine backbone with the target compound but lacks the sulfonyl group, highlighting the sulfonyl moiety’s unique role .

Biological Activity

2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol, a piperazine derivative, has garnered attention for its diverse biological activities. This compound features a piperazine ring substituted with a 4-chlorophenylsulfonyl group and an ethanol moiety, positioning it within a class of compounds known for their pharmacological potential. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and therapeutic development.

The compound is hypothesized to act as a histamine H1 receptor antagonist , similar to cetirizine, which may help alleviate allergy symptoms such as itching and redness. The structural characteristics suggest it could influence various biochemical pathways, including those related to immune response and neurotransmission.

Pharmacological Properties

Research indicates that piperazine derivatives often exhibit:

- Antimicrobial Activity : Studies have shown that similar compounds possess significant antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : Compounds related to this structure have been evaluated for their ability to inhibit enzymes like acetylcholinesterase (AChE), which is crucial in treating conditions like Alzheimer's disease .

- Anticancer Potential : Some derivatives have demonstrated antiproliferative effects in cancer cell lines, indicating potential applications in oncology .

Antibacterial Activity

A study evaluating the antibacterial efficacy of related compounds found that they exhibited activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL. These results highlight the compound's potential as an antimicrobial agent .

Enzyme Inhibition

In another investigation, the compound was tested for its inhibitory effects on AChE. The results indicated that it significantly reduced enzyme activity, suggesting its potential use in treating neurodegenerative diseases .

Anticancer Activity

Research focusing on piperazine derivatives revealed that certain analogs inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation. The lead compounds showed IC50 values comparable to established anticancer drugs, indicating their therapeutic promise .

Summary of Biological Activities

Q & A

Basic Question: What analytical techniques are recommended for determining the molecular weight and pKa of 2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol?

Answer:

- Molecular Weight Determination : Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) is effective for accurate molecular weight determination. The compound’s molecular formula (C21H27ClN2O2) and molecular weight (374.9 g/mol) can be confirmed using high-resolution MS .

- pKa Measurement : Potentiometric titration in aqueous or hydro-organic solvents is recommended. The reported pKa of 2.47 reflects ionization at the piperazine nitrogen, critical for understanding solubility and reactivity .

Advanced Question: How can researchers resolve contradictions in spectral data during structural confirmation of this compound and its derivatives?

Answer:

- NMR and MS Analysis : Use 1H/13C NMR to resolve ambiguities in aromatic proton environments (e.g., distinguishing 4-chlorophenyl sulfonyl groups from other substituents). High-resolution MS can differentiate isomers with identical molecular formulas (e.g., Cetirizine impurity G vs. Hydroxyzine analogs) .

- Reference Standards : Cross-validate spectral data against certified pharmaceutical secondary standards, such as Cetirizine-related Compound G (CAS 109806-71-5), to confirm structural assignments .

Basic Question: What methods are used to assess the purity of this compound in synthetic batches?

Answer:

- HPLC/UPLC : Utilize reverse-phase chromatography with mobile phases containing acetonitrile and phosphate buffers (pH 3.0–5.0) to separate impurities. For example, Hydroxyzine-related compounds require gradient elution for optimal resolution .

- Validation Parameters : Ensure specificity, linearity (1–120% of target concentration), and limits of detection (LOD < 0.05%) per ICH guidelines .

Advanced Question: How should stability studies be designed to evaluate degradation pathways under stress conditions?

Answer:

- Stress Testing : Expose the compound to thermal (40–80°C), hydrolytic (acid/base), and oxidative (H2O2) conditions. Monitor degradation products via HPLC-MS to identify labile groups (e.g., sulfonyl or piperazine moieties) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at ambient temperatures based on accelerated degradation rates .

Advanced Question: What strategies are employed to investigate structure-activity relationships (SAR) for piperazine derivatives of this compound?

Answer:

- Analog Synthesis : Modify the sulfonyl group or ethanol side chain (e.g., esterification or etherification) to assess impact on bioactivity. For example, Cetirizine analogs with acetic acid substituents show altered antihistamine potency .

- In Vitro Assays : Test analogs in receptor-binding assays (e.g., H1 histamine receptor) and measure IC50 values. SAR data can guide optimization of pharmacokinetic properties .

Basic Question: What safety precautions are critical when handling this compound?

Answer:

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. The compound’s Safety Data Sheet (SDS) notes potential eye irritation (H319 hazard code) .

- Ventilation : Use fume hoods during synthesis or weighing to minimize inhalation risks .

Advanced Question: How are analytical methods validated for detecting trace impurities in pharmaceutical formulations containing this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.